Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a pyridine ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The cyclopropylpyridine derivative can be synthesized through a series of reactions involving cyclopropylamine and pyridine-3-carboxaldehyde under controlled conditions.
Coupling Reaction: The pyridine derivative is then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and substituted carbamates.
Scientific Research Applications
Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives share structural similarities and are known for their pharmacological activities.
Carbamates: Other carbamate compounds, such as ethyl carbamate, have similar functional groups and are used in various chemical and biological applications.
Uniqueness
Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of a benzyl group, a cyclopropyl-substituted pyridine ring, and a carbamate moiety
Properties
IUPAC Name |
benzyl N-[2-[(5-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(12-22-19(24)25-13-14-4-2-1-3-5-14)21-10-15-8-17(11-20-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZJEVIVGLNCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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